molecular formula C17H13ClO2 B14511403 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione CAS No. 63119-26-6

2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione

Cat. No.: B14511403
CAS No.: 63119-26-6
M. Wt: 284.7 g/mol
InChI Key: BYVLGOGYSRGPMO-UHFFFAOYSA-N
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Description

2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a chloro group, a phenylethyl group, and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 1-phenylethanol with a chlorinating agent to introduce the chloro group. This is followed by a cyclization reaction to form the indene-dione core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The chloro group and the indene-dione core play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-phenylethanone: Similar in structure but lacks the indene-dione core.

    1-Phenylethanol: Shares the phenylethyl group but differs in other structural aspects.

    Indene-1,3-dione: Contains the indene-dione core but lacks the chloro and phenylethyl groups.

Uniqueness

2-Chloro-2-(1-phenylethyl)-1H-indene-1,3(2H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63119-26-6

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

2-chloro-2-(1-phenylethyl)indene-1,3-dione

InChI

InChI=1S/C17H13ClO2/c1-11(12-7-3-2-4-8-12)17(18)15(19)13-9-5-6-10-14(13)16(17)20/h2-11H,1H3

InChI Key

BYVLGOGYSRGPMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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